molecular formula C16H13F2N3OS B2771209 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2034595-39-4

3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Katalognummer: B2771209
CAS-Nummer: 2034595-39-4
Molekulargewicht: 333.36
InChI-Schlüssel: WJDGBRCUJKJOER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture, incorporating a 3,4-difluorobenzamide moiety linked to a thiophene ring via a pyrazole-containing ethyl chain. The strategic inclusion of both pyrazole and thiophene heterocycles is a common practice in designing pharmacologically active compounds, as these scaffolds are frequently found in molecules with a broad spectrum of biological activities . Pyrazole derivatives are renowned for their extensive pharmacological profiles, serving as key structural components in numerous therapeutic agents. Scientific literature has documented pyrazole-based compounds with activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidepressant effects . The presence of the thiophene ring further enhances the potential of this molecule for use in biomedical research, particularly in the development of new enzyme inhibitors and receptor modulators. Researchers can utilize this benzamide derivative as a valuable chemical intermediate or as a core scaffold for the design and synthesis of novel bioactive molecules. It is also suitable for structure-activity relationship (SAR) studies, computational chemistry, and screening assays to explore new therapeutic pathways. The molecular formula is C16H13F2N3OS and it has a molecular weight of 333.36 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-difluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-13-3-2-11(8-14(13)18)16(22)19-9-15(12-4-7-23-10-12)21-6-1-5-20-21/h1-8,10,15H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDGBRCUJKJOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that pyrazole derivatives, including compounds similar to 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, exhibit promising antiviral properties. For instance, novel pyrazole derivatives have been developed that show effectiveness against viruses such as the measles virus and HIV. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance antiviral efficacy by optimizing hydrophilicity and molecular interactions with viral targets .

Anticancer Properties

Research has demonstrated that benzamide derivatives can inhibit certain cancer cell lines. Compounds with similar structures to 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide have shown potential as RET kinase inhibitors, which are crucial in various cancers. The inhibition of RET kinase activity has been associated with reduced cell proliferation in cancer models .

Antimicrobial Activity

The compound's structural features contribute to its potential antimicrobial properties. Studies have reported that compounds containing thiophene and pyrazole moieties can exhibit significant activity against various bacterial strains. The incorporation of fluorine atoms may enhance the lipophilicity and membrane permeability of these compounds, leading to improved antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is crucial for optimizing its biological activity. Key factors influencing its activity include:

  • Fluorination : The presence of fluorine atoms can enhance the compound's interaction with biological targets due to increased electronegativity.
  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect the compound's potency against specific viral or bacterial targets.

Case Studies

StudyFocusFindings
Ndungu et al. (2024)Antiviral ActivityDeveloped pyrazole derivatives that inhibited measles virus with an EC50 of 60 nM.
Zhang et al. (2024)Anticancer PropertiesIdentified benzamide derivatives as potent RET kinase inhibitors, leading to reduced proliferation in cancer cells.
Recent Research (2025)Antimicrobial ActivityCompounds similar to 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide showed significant activity against Gram-positive bacteria.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Substituents Biological Target/Application (Inferred) Key Structural Differences vs. Target Compound Reference
N-Ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide Triazole, pyridinyl, ethyl groups Dual orexin receptor antagonist Triazole replaces thiophene; pyridinyl vs. difluorophenyl
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Cyano-pyridinyl, thienylmethylthio Cancer, viral infections Thienylmethylthio substituent; cyano vs. difluoro
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Dichloropyridinyl, oxadiazole-methylthio Thrombotic events Oxadiazole and chloro groups vs. pyrazole and difluoro
2-(4-Ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide Ethylphenoxy, triazolothiadiazole Undisclosed Triazolothiadiazole core vs. pyrazole-thiophene

Key Observations:

Fluorination vs. Chlorination/Cyano Groups: The 3,4-difluoro substitution in the target compound may confer higher electronegativity and metabolic stability compared to chloro (Compound 45) or cyano (Compound 15) groups, which are bulkier and may alter binding pocket interactions .

Heterocyclic Moieties: The pyrazole-thiophene combination in the target compound contrasts with triazole () or oxadiazole () systems in analogues. Compound 15’s thienylmethylthio group introduces sulfur-based lipophilicity, which may influence membrane permeability compared to the target’s ethyl-linked thiophen-3-yl group .

Biological Target Implications: The orexin receptor antagonist () demonstrates that benzamides with pyrazole and triazole substituents can modulate neuroreceptors. The target compound’s difluorophenyl group may redirect selectivity toward non-neurological targets, such as kinases or enzymes. Compounds with thioether linkages (e.g., Compound 15) are associated with antiviral or anticancer activity, suggesting the target’s thiophene moiety could align with similar applications .

Physicochemical and Pharmacokinetic Inferences

While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, structural trends allow inferences:

  • Metabolic Stability : Fluorine atoms reduce susceptibility to cytochrome P450 oxidation, contrasting with ethyl or thioether groups in analogues, which may undergo faster metabolic clearance .

Biologische Aktivität

3,4-Difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide core substituted with a difluoro group and a pyrazole-thiophene moiety. Its molecular structure can be represented as follows:

C14H13F2N3S\text{C}_{14}\text{H}_{13}\text{F}_2\text{N}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole and thiophene have shown promising activity against various cancer cell lines. The compound's mechanism may involve inhibition of specific kinases associated with cancer progression.

  • Case Study : A related compound demonstrated significant inhibition of RET kinase activity, leading to reduced cell proliferation in cancer models . This suggests that 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide may exhibit comparable effects.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities.

  • Research Findings : In vitro studies indicated that certain pyrazole-based compounds exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis . This raises the possibility that 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide could be effective against resistant strains of bacteria.

Anti-inflammatory Effects

Compounds containing thiophene and pyrazole rings have also been associated with anti-inflammatory effects. The modulation of inflammatory pathways may contribute to their therapeutic efficacy.

The biological activity of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cellular signaling pathways that regulate proliferation and survival.
  • Cell Cycle Arrest : Some derivatives lead to cell cycle arrest in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain pyrazole derivatives induce oxidative stress in microbial cells, leading to cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound ARET Kinase Inhibitor0.5
Compound BAntitubercular1.35
Compound CAntimicrobial2.00
Compound DAnti-inflammatory5.00

Q & A

Q. What techniques resolve enantiomer-specific activity if chiral centers are present?

  • Chiral separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC).
  • Pharmacokinetics : Compare enantiomer half-lives (t1/2_{1/2}) in rodent plasma and tissue distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.